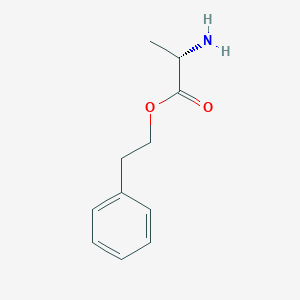

(S)-Phenethyl 2-aminopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Phenethyl 2-aminopropanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1. Pharmacological Targets

(S)-Phenethyl 2-aminopropanoate is structurally related to several biologically active compounds that target various receptors:

- Adenosine Receptors : Compounds with a 2-phenethylamine moiety have been identified as ligands for adenosine receptors (AR), which are crucial in mediating inflammation and cardiovascular responses. Notable derivatives include N6-(2-phenylethyl)adenosine and CGS 21680, which have been explored for their binding affinities and functional roles in receptor activation .

- α-Adrenergic Receptors : This compound also interacts with α-adrenergic receptors, influencing cardiovascular and central nervous system functions. Research indicates that chirality affects the activity of these derivatives, leading to the development of new pharmacological agents .

2. TRPM8 Antagonists

Recent studies have highlighted the potential of this compound as a TRPM8 antagonist. TRPM8 is implicated in pain pathways and cancer progression. Molecular modeling has shown that the S configuration at the phenylethyl moiety enhances its efficacy as a selective antagonist, suggesting a promising avenue for pain management therapies .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, often involving chiral resolution or asymmetric synthesis techniques:

- Dendrimeric Intermediates : A novel approach utilizes dendrimeric molecules for synthesizing N-alkyl β-amino acids and esters, including this compound derivatives. This method provides high yields under mild conditions, highlighting its utility in producing complex chiral compounds .

- Enzymatic Transformation : Another method involves using microorganisms such as Arthrobacter sulfureus to convert precursors into (S)-2-amino-1-phenylethanol with high enantiomeric purity. This biotransformation showcases an environmentally friendly route to obtaining chiral amines .

Case Studies

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the compound led to enhanced selectivity against mutant EGFR-expressing cancer cells, indicating its potential as an anticancer agent .

2. Pain Management

In vivo studies on TRPM8 antagonists derived from this compound have shown promising results in models of cold allodynia, suggesting its therapeutic potential for treating neuropathic pain . Further investigations into its mechanism of action could lead to novel analgesics.

特性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC名 |

2-phenylethyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C11H15NO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |

InChIキー |

FUIKOCBJCDGKFN-VIFPVBQESA-N |

異性体SMILES |

C[C@@H](C(=O)OCCC1=CC=CC=C1)N |

正規SMILES |

CC(C(=O)OCCC1=CC=CC=C1)N |

配列 |

A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。